molecular formula C13H17N3O2S2 B12341355 2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile

2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile

Katalognummer: B12341355
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: RZYWHOPOHRFRMI-FOWTUZBSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoyl cyanide is a complex organic compound characterized by its unique structural features. This compound contains a sulfonyl group, a cyanide group, and a methanecarbohydrazonoyl moiety, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoyl cyanide typically involves multiple steps, including the formation of sulfonyl radicals and subsequent reactions with other organic intermediates. One common method involves the generation of sulfonyl radicals from dimethylsulfamoyl chloride under redox-neutral conditions . This process is facilitated by visible-light-activated photocatalysts, which control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonates.

    Reduction: The cyanide group can be reduced to form primary amines.

    Substitution: The methanecarbohydrazonoyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Reaction conditions often involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.

Major Products

The major products formed from these reactions include sulfonates, primary amines, and substituted hydrazones, depending on the specific reaction pathway and conditions employed.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving sulfonyl and cyanide groups. It may also serve as a probe for investigating cellular processes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features allow for the design of molecules with high specificity and potency.

Industry

In the industrial sector, (Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoyl cyanide can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism of action of (Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the cyanide group can inhibit enzyme activity by binding to metal cofactors. These interactions can modulate biochemical pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sulfonyl Hydrazides: Compounds containing sulfonyl hydrazide groups share similar reactivity and applications.

    Sulfonamides: These compounds have similar structural features and are widely used in medicinal chemistry.

    Cyanohydrazones: Compounds with cyanohydrazone moieties exhibit similar chemical behavior and are used in various research applications.

Uniqueness

(Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoyl cyanide is unique due to its combination of sulfonyl, cyanide, and methanecarbohydrazonoyl groups

Eigenschaften

Molekularformel

C13H17N3O2S2

Molekulargewicht

311.4 g/mol

IUPAC-Name

(1E)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl cyanide

InChI

InChI=1S/C13H17N3O2S2/c1-13(2,3)20(17,18)12(9-14)16-15-10-5-7-11(19-4)8-6-10/h5-8,15H,1-4H3/b16-12+

InChI-Schlüssel

RZYWHOPOHRFRMI-FOWTUZBSSA-N

Isomerische SMILES

CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)SC)/C#N

Kanonische SMILES

CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)SC)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.